
7-Oxo-cyclopentyl-prostaglandin I2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-cyclopentyl-prostaglandin I2, also known as this compound, is a useful research compound. Its molecular formula is C21H32O5 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research Applications
7-Oxo-PGI2 has shown potential as an anticancer agent through various mechanisms:
- Cytotoxic Activity : Studies have demonstrated that prostaglandins can exhibit cytotoxic effects against different cancer cell lines. For instance, research focusing on related prostaglandins indicates that they can inhibit key enzymes involved in cancer progression, such as p38α-kinase and Src-kinase . These findings suggest that 7-oxo-PGI2 may similarly act as an inhibitor of these pathways, potentially leading to reduced tumor growth.
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of 7-oxo-PGI2 to various cancer-related targets. Such computational studies provide insights into the interactions between the compound and enzymes critical for cancer cell proliferation . The effectiveness of 7-oxo-PGI2 in these models could pave the way for its development as a novel therapeutic agent.
Table 1: Summary of Anticancer Properties
Property | Description |
---|---|
Cytotoxicity | Inhibits cancer cell lines (e.g., MDA-MB-213) |
Enzyme Inhibition | Targets p38α-kinase, Src-kinase |
Binding Affinity | Predicted through molecular docking studies |
Pain Management
Prostaglandins are known mediators of pain and inflammation. The role of 7-oxo-PGI2 in pain management is supported by its ability to modulate nociceptive pathways:
Table 2: Pain Modulation Properties
Mechanism | Description |
---|---|
Nociceptive Pathways | Potential modulation via EP receptors |
Pain Response Facilitation | Similarities with PGE1 in enhancing neuron excitability |
Cardiovascular Health
PGI2 is recognized for its vasodilatory effects and role in inhibiting platelet aggregation:
- Vasodilation : As a derivative of PGI2, 7-oxo-PGI2 may retain vasodilatory properties, contributing to cardiovascular health by improving blood flow and reducing hypertension . This effect is crucial in conditions such as pulmonary hypertension and heart failure.
- Platelet Aggregation Inhibition : The ability of PGI2 to prevent platelet aggregation suggests that 7-oxo-PGI2 could be beneficial in preventing thrombotic events, making it a candidate for further investigation in cardiovascular therapies .
Table 3: Cardiovascular Applications
Application | Description |
---|---|
Vasodilation | Potential improvement in blood flow |
Thrombus Prevention | May inhibit platelet aggregation |
Propriétés
Numéro CAS |
111319-88-1 |
---|---|
Formule moléculaire |
C21H32O5 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-1,3a,4,5,6,6a-hexahydropentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H32O5/c1-2-3-4-8-16(22)10-11-17-18(23)13-15-12-14(21(26)20(15)17)7-5-6-9-19(24)25/h7,10-11,15-18,20,22-23H,2-6,8-9,12-13H2,1H3,(H,24,25)/b11-10+,14-7-/t15-,16-,17-,18+,20-/m0/s1 |
Clé InChI |
QHGZTURVOFUWQH-VVUGLOJASA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(=O)/C(=C\CCCC(=O)O)/C2)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)C2)O)O |
Synonymes |
7-oxo-cyclopentyl-prostaglandin I2 7-oxocyclopentyl-PGI2 CH 5084 CH-5084 Chinoin 5084 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.